N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide
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Description
“N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring, which is electron-deficient and can act as a base and a nucleophile. The benzamide group could also influence the compound’s reactivity .Scientific Research Applications
Solid Phase Synthesis and Crystal Structure
N-p-Methylbenzyl benzamide, a related compound, was synthesized using solid phase synthesis techniques, showing the potential of such compounds in material synthesis and characterization. The study detailed the crystal structure, demonstrating the intermolecular hydrogen bonding within the crystal, highlighting its significance in understanding compound stability and interactions (Luo & Huang, 2004).
Histone Deacetylase Inhibition
A compound with structural similarities, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a selective histone deacetylase (HDAC) inhibitor, highlighting the use of such compounds in cancer research. This particular compound demonstrated significant antitumor activity in vivo and has entered clinical trials, indicating the potential therapeutic applications of related compounds in oncology (Zhou et al., 2008).
Crystal Morphology and Optical Properties
Research on N-(4-methylbenzyl)benzamide focused on synthesis, crystal structure, and characterization, including geometrical modelling of crystal morphology and Hirshfeld surface analysis. This work emphasizes the material's potential in optical and piezoelectric applications due to its unique physical properties, such as transmittance, optical band gap, UV cutoff wavelength, and photoluminescence emission spectrum (Goel et al., 2017).
Potential for Analgesic Properties
Another study explored the chemical modification of related molecules to enhance their analgesic properties, demonstrating the potential application of these compounds in developing new analgesics. This research indicated that structural modifications could lead to increased biological activity, suggesting a path for the development of novel pain management therapies (Ukrainets et al., 2015).
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-5-3-2-4-6-16)17-11-12-29-18(17)19(26)24-13-14-7-9-15(10-8-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYRZHKHGZBXTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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